molecular formula C14H15N3O4 B2489949 3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2034387-09-0

3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione

Katalognummer: B2489949
CAS-Nummer: 2034387-09-0
Molekulargewicht: 289.291
InChI-Schlüssel: QYZSSWPSOLELRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione (CAS 2034387-09-0) is an organic compound with the molecular formula C14H15N3O4 and a molecular weight of 289.29 g/mol. It belongs to the class of imidazolidine-2,4-dione derivatives, a scaffold investigated for its potential in medicinal chemistry and chemical biology research. This compound is designed for research applications only. Its core structure is based on the imidazolidine-2,4-dione (hydantoin) moiety, which is fused with an azetidine (four-membered nitrogen heterocycle) ring system. This unique architecture makes it a valuable intermediate for constructing more complex molecules and for studying structure-activity relationships in drug discovery. Preliminary bioactivity studies on related imidazolidine-2,4-dione derivatives have shown that this class of compounds possesses significant research value in oncology, particularly as inhibitors of anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins. Bcl-2 proteins are promising targets for cancer therapy, and certain derivatives in this family have demonstrated growth inhibitory effects on human cancer cell lines, including K562 and PC-3 cells . The structural features of this compound, including the 3-methoxybenzoyl group, are key for optimizing binding affinity and inhibitory potency against such molecular targets. Applications for this compound include use as a pharmaceutical intermediate in the synthesis of potential therapeutic agents, a building block in medicinal chemistry campaigns for structure-activity relationship (SAR) exploration, a chemical probe for studying Bcl-2 protein function and apoptotic pathways in cellular models, and a lead compound for the development of novel anticancer agents. Handling Note: This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Eigenschaften

IUPAC Name

3-[1-(3-methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-21-11-4-2-3-9(5-11)13(19)16-7-10(8-16)17-12(18)6-15-14(17)20/h2-5,10H,6-8H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZSSWPSOLELRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxybenzoyl chloride with azetidin-3-ylamine to form the intermediate 3-(3-methoxybenzoyl)azetidine. This intermediate is then reacted with imidazolidine-2,4-dione under appropriate conditions to yield the final product. The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine or sodium hydroxide, to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction of the compound can lead to the formation of reduced derivatives with altered biological activities.

    Substitution: Substitution reactions can occur at the azetidine or imidazolidine rings, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.

    Biology: It has been investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: The compound shows promise in the development of new therapeutic agents for the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Imidazolidine-2,4-dione vs. Thiazolidine-2,4-dione
  • Target Compound : The imidazolidine-2,4-dione core contains two nitrogen atoms in the five-membered ring.
  • Analog (): Compounds like 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione replace one nitrogen with sulfur, forming a thiazolidine-2,4-dione core. This substitution increases lipophilicity and alters π-π stacking interactions (e.g., with benzodiazepine systems) .
  • Impact : Sulfur in thiazolidinediones enhances metabolic stability but may reduce hydrogen-bonding capacity compared to imidazolidinediones.
Azetidine vs. Larger Heterocycles
  • Analog () : Azetidin-2-one derivatives (e.g., compounds 6a-c ) feature a β-lactam structure, which is structurally distinct but shares the strained four-membered ring. Such compounds are often explored for antimicrobial activity .

Substituent Effects

3-Methoxybenzoyl Group
  • Target Compound : The 3-methoxybenzoyl group at the azetidine nitrogen introduces electron-donating methoxy substituents at the meta position. This may influence binding to aromatic receptors or enzymes.
  • Analog () : Compounds like (Z)-5-(4-methoxybenzylidene)-3-coumarinyl-thiazolidine-2,4-dione (5g) feature a para-methoxybenzylidene group. The para-substitution enhances symmetry and could improve crystallinity, as evidenced by higher melting points (e.g., 220–222°C for 5g ) compared to the target compound .
Arylidene vs. Benzoyl Substituents
  • Arylidene Derivatives () : Compounds with arylidene substituents (e.g., 5k , 5h ) exhibit extended conjugation, which may enhance UV absorption and fluorescence properties. For example, 5j (3-bromo-substituted) shows a distinct LC-MS peak at m/z 524 .
  • Benzoyl Substituents (Target Compound) : The 3-methoxybenzoyl group in the target compound may offer better steric compatibility with hydrophobic enzyme pockets compared to bulkier arylidene groups.
Spectroscopic Characterization
  • ¹H NMR : The target compound’s azetidine protons are expected to resonate at δ 3.5–4.5 ppm, similar to azetidin-2-one derivatives in (δ 3.8–4.2 ppm) . The 3-methoxybenzoyl group would show a singlet at δ ~3.8 ppm (OCH₃) and aromatic protons at δ 6.7–7.4 ppm.
  • LC-MS : Thiazolidinedione analogs () exhibit molecular ion peaks consistent with their masses (e.g., m/z 445 for compound 3 in ) .

Data Table: Key Comparative Properties

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR/LC-MS)
Target Compound Imidazolidine-2,4-dione 3-Methoxybenzoyl-azetidine N/A N/A δ 3.8 (OCH₃), δ 4.2 (azetidine H)
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione Thiazolidine-2,4-dione 4-Methoxybenzylidene, diisopropylaminoethyl 83–85 71 m/z 445 [M+H]⁺, δ 7.2 (aromatic H)
(Z)-5-(4-Methoxybenzylidene)-3-coumarinyl-thiazolidine-2,4-dione (5g) Thiazolidine-2,4-dione 4-Methoxybenzylidene, coumarinyl 220–222 75 δ 3.8 (OCH₃), m/z 450 [M+H]⁺
Azetidin-2-one derivatives (6a-c) Azetidin-2-one Varied aryl groups 160–185 60–70 δ 3.8–4.2 (azetidine H)

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s imidazolidinedione-azetidine hybrid may offer advantages in CNS drug design due to its balanced lipophilicity (from methoxybenzoyl) and hydrogen-bonding capacity (from diketone). However, bioactivity data are absent in the provided evidence.
  • Synthetic Optimization : Lessons from and suggest that base-catalyzed reactions and chromatographic purification (e.g., TLC Rf ~0.5) could improve the target compound’s yield and purity.
  • Future Directions : Comparative studies on metabolic stability (e.g., thiazolidinedione vs. imidazolidinedione cores) and substituent positional effects (3- vs. 4-methoxy) are warranted.

Biologische Aktivität

3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Azetidine ring : A four-membered nitrogen-containing ring.
  • Imidazolidine-2,4-dione moiety : A five-membered ring containing two nitrogen atoms and two carbonyl groups.
  • Methoxybenzoyl group : A benzene ring substituted with a methoxy group and a carbonyl group.

This structural complexity contributes to its biological activity, influencing interactions with various biological targets.

The mechanism of action for 3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Binding : Its lipophilic nature allows it to cross cell membranes effectively, interacting with intracellular receptors or enzymes.
  • Modulation of Cellular Processes : It may influence processes such as apoptosis and cell proliferation, making it a candidate for anticancer therapies.

Anticancer Properties

Research has indicated that compounds similar to 3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione exhibit notable anticancer activities. For instance:

  • Cell Viability Assays : Studies involving breast cancer cell lines (e.g., MCF-7) have shown that similar compounds can significantly reduce cell viability at specific concentrations, indicating potential cytotoxic effects against tumors .
CompoundCell LineConcentration (mg/mL)Effect
3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dioneMCF-7250 - 300Reduced viability
Analog CompoundMCF-7250 - 300Cytotoxic activity observed

Other Biological Activities

In addition to anticancer effects, the compound may exhibit:

  • Anti-inflammatory Activity : Similar structures have been reported to show anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Effects : Some derivatives have demonstrated activity against various bacterial strains.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of compounds related to 3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione:

  • Study on Anticancer Activity : A study demonstrated that a related compound effectively inhibited the proliferation of MCF-7 cells without inducing apoptosis. The findings suggest that these compounds could serve as novel agents in breast cancer treatment .
  • Mechanistic Insights : Investigations into the specific molecular targets of these compounds are ongoing. Preliminary data suggest interactions with key signaling pathways involved in cell growth and survival.

Q & A

Basic: What are the key synthetic strategies for 3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step routes:

  • Step 1: Formation of the azetidine ring via cyclization of precursors such as 3-methoxybenzoyl chloride and azetidine derivatives. Coupling agents (e.g., carbodiimides) and bases (e.g., triethylamine) facilitate amide bond formation .
  • Step 2: Functionalization of the imidazolidine-2,4-dione moiety using cyclization reactions with thioureas or urea derivatives under reflux conditions .
  • Optimization: Critical parameters include temperature control (25–80°C), inert atmosphere (N₂/Ar), and solvent selection (e.g., DMF or THF). Monitoring via TLC/HPLC ensures intermediate purity .

Basic: How is the molecular structure of this compound characterized, and what analytical techniques validate its configuration?

Answer:
Structural confirmation employs:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., methoxybenzoyl aromatic protons at δ 6.8–7.5 ppm) and carbonyl groups (δ 165–175 ppm) .
  • X-ray Crystallography: Resolves spatial arrangements of the azetidine and imidazolidine rings, confirming stereochemistry .
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 375.12) .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Answer:
Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability) or metabolic instability. Strategies include:

  • Metabolic Profiling: LC-MS/MS identifies degradation products (e.g., hydrolysis of the methoxybenzoyl group) .
  • Prodrug Design: Modify labile groups (e.g., esterify the imidazolidine-dione) to enhance stability .
  • Dose-Response Refinement: Adjust dosing regimens in vivo to account for rapid clearance, guided by PK/PD modeling .

Advanced: What methodologies are used to study interactions between this compound and biological targets (e.g., enzymes or receptors)?

Answer:

  • Surface Plasmon Resonance (SPR): Quantifies binding affinity (KD) to targets like kinases or GPCRs .
  • Molecular Docking: Computational models (e.g., AutoDock Vina) predict binding poses within active sites, validated by mutagenesis studies .
  • Cellular Assays: Measure downstream effects (e.g., cAMP inhibition or caspase activation) to confirm target engagement .

Basic: What are the stability challenges of this compound under experimental storage conditions?

Answer:

  • Degradation Pathways: Hydrolysis of the azetidine ring or oxidation of the methoxy group in aqueous or oxygen-rich environments .
  • Stabilization Methods: Store in anhydrous DMSO at –20°C under argon. Add antioxidants (e.g., BHT) to prevent oxidation .
  • Monitoring: Regular HPLC analysis detects degradation products (e.g., free 3-methoxybenzoic acid) .

Advanced: How can computational chemistry guide the optimization of this compound’s physicochemical properties?

Answer:

  • QSAR Modeling: Predicts logP, solubility, and bioavailability using descriptors like polar surface area and H-bond donors .
  • DFT Calculations: Assess electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity or stability .
  • Solubility Enhancement: Introduce hydrophilic groups (e.g., sulfonamides) at the azetidine nitrogen, guided by free-energy perturbation simulations .

Basic: What are the primary safety considerations when handling this compound in laboratory settings?

Answer:

  • Hazard Mitigation: Use fume hoods for synthesis steps involving volatile reagents (e.g., benzoyl chlorides) .
  • PPE Requirements: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste Disposal: Neutralize acidic/byproduct streams before disposal, adhering to institutional guidelines .

Advanced: How does structural modification of the azetidine or imidazolidine-dione moieties impact biological activity?

Answer:

  • Azetidine Modifications: Fluorination at C3 increases metabolic stability but may reduce target affinity .
  • Imidazolidine-Dione Alterations: Replacing oxygen with sulfur (thiazolidine-dione) enhances electron-withdrawing effects, altering enzyme inhibition profiles .
  • SAR Studies: Systematic substitution (e.g., methoxy → trifluoromethyl) identifies critical pharmacophores .

Basic: What chromatographic techniques are optimal for purifying this compound and its intermediates?

Answer:

  • Flash Chromatography: Separates crude mixtures using gradients of ethyl acetate/hexanes (purity >95%) .
  • Prep-HPLC: Resolves diastereomers with chiral columns (e.g., Chiralpak IA) and isocratic elution .
  • Validation: Purity ≥98% confirmed by ¹H NMR integration and LC-MS .

Advanced: How can researchers address low yields in the final cyclization step of the synthesis?

Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate ring closure .
  • Microwave-Assisted Synthesis: Reduces reaction time (30 min vs. 24 h) and improves yield by 15–20% .
  • Byproduct Analysis: IR spectroscopy identifies undesired intermediates (e.g., open-chain urea derivatives), guiding reagent stoichiometry adjustments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.